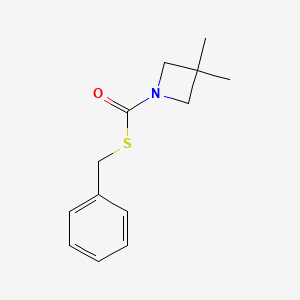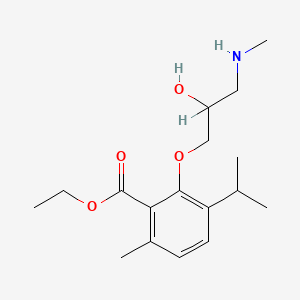![molecular formula C19H22O3 B14638811 Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-80-4](/img/structure/B14638811.png)
Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a biphenyl moiety through an oxyacetate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[1,1’-biphenyl]-4-yl acetic acid+pentanolacid catalystpentyl [([1,1’-biphenyl]-4-yl)oxy]acetate+water
Industrial Production Methods
In an industrial setting, the production of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Hydrolysis: [1,1’-biphenyl]-4-yl acetic acid and pentanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Nitrated or halogenated derivatives of the biphenyl moiety.
Aplicaciones Científicas De Investigación
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage can be hydrolyzed by esterases, releasing the active biphenyl moiety, which can then interact with its target. The biphenyl moiety may participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Methyl [([1,1’-biphenyl]-4-yl)oxy]acetate
- Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate
Uniqueness
Pentyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its specific pentyl group, which imparts distinct physicochemical properties, such as solubility and volatility. These properties can influence its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
54334-80-4 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
pentyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-19(20)15-22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
Clave InChI |
PEIQUBUTUINTNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


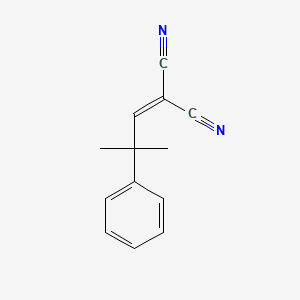
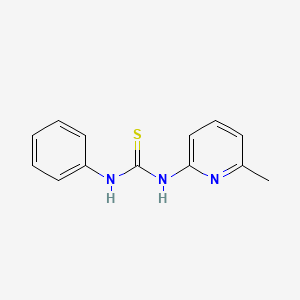
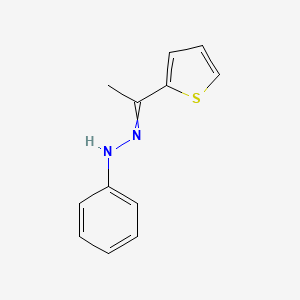

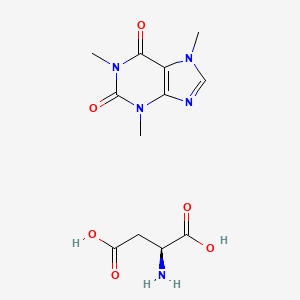
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
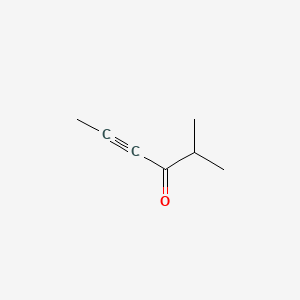
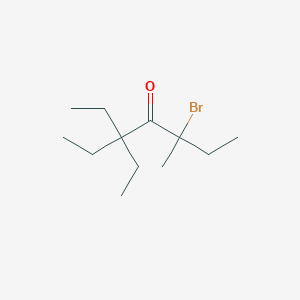
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
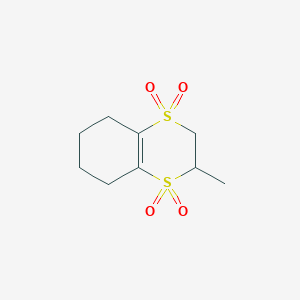
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
